N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been widely used in medicinal chemistry due to their diverse biological activities . They can act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, thiazole derivatives are generally synthesized through the reaction of 2-aminothiazole with various acids followed by a reaction with different types of phenylboric acid .Molecular Structure Analysis
The molecular structure of this compound would likely involve a thiazole ring attached to a benzyl group with a fluorine atom, an amino group, and a methoxybenzamide group. The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Thiazole derivatives can undergo a variety of reactions, including Suzuki reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole derivatives are generally soluble in water and other polar solvents .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species . Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Thiazole-based structures often exhibit antibacterial properties by interfering with bacterial lipid biosynthesis or through other mechanisms .
- Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. Compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
- Multidisciplinary approaches are being explored to address the complexities of cancer treatment, and the thiazole nucleus has shown antitumor activity .
- The rise of antimicrobial and anticancer drug resistance necessitates the discovery of new molecules with novel modes of action. This compound represents an effort to combat resistance by pathogens and cancerous cells .
- Computational studies using molecular docking techniques revealed that compounds d1, d2, d3, d6, and d7 have favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest their potential as lead compounds for rational drug design .
- The thiazole nucleus, a heterocyclic structure, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
- Thiazole-based compounds often act by blocking bacterial lipid biosynthesis or through other mechanisms .
- Hybrid antimicrobials that combine the effects of multiple agents are promising therapeutic strategies. The combination of thiazole and sulfonamide groups in this compound provides a unique approach to antibacterial activity .
Antimicrobial Activity
Anticancer Potential
Drug Resistance Mitigation
Molecular Docking Studies
Heterocyclic Thiazole Nucleus
Emergent Antibacterial Strategies
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-8-4-14(5-9-17)19(26)24-20-23-16(12-28-20)10-18(25)22-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWICARRKMRNSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.